N-(2-Hydroxyethyl)nicotinamide

Catalog No.
S1496158
CAS No.
6265-73-2
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)nicotinamide

CAS Number

6265-73-2

Product Name

N-(2-Hydroxyethyl)nicotinamide

IUPAC Name

N-(2-hydroxyethyl)pyridine-3-carboxamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12)

InChI Key

SJZLOWYUGKIWAK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCO

Synonyms

3-(2-Hydroxyethyl)carbamoylpyridine; N-(2-Hydroxyethyl)-3-pyridinecarboxamide; N-(2-Hydroxyethyl)nicotinamide; N-Nicotinoyl-2-aminoethanol; N-Nicotinoylethanolamine; NSC 33142; SG 86

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO

Synthesis and Characterization

  • Synthesis: N-(2-HE)N can be synthesized through various methods, including the reaction between nicotinamide and 2-chloroethanol in the presence of a base [].
  • Characterization: Studies have characterized N-(2-HE)N using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity [].

Potential Biological Activities

  • Antioxidant properties: Research suggests N-(2-HE)N may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals [].
  • Anti-inflammatory effects: Studies have investigated the anti-inflammatory properties of N-(2-HE)N in animal models, showing potential for reducing inflammation in conditions like arthritis [].
  • Neuroprotective effects: N-(2-HE)N is being explored for its potential neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease, although further research is needed [].

Precursor for Nicorandil

  • Intermediate in nicorandil synthesis: N-(2-HE)N serves as a key intermediate in the synthesis of the vasodilator drug nicorandil [].

N-(2-Hydroxyethyl)nicotinamide is a chemical compound with the molecular formula C8_8H10_{10}N2_2O2_2 and a molecular weight of 166.18 g/mol. It is recognized for its structural similarity to nicotinamide, featuring a hydroxyethyl substituent that enhances its solubility and biological activity. This compound is often studied in the context of pharmacological applications due to its potential therapeutic effects.

The synthesis of N-(2-Hydroxyethyl)nicotinamide typically involves the reaction of methyl nicotinate with monoethanolamine under controlled conditions. The reaction can be summarized as follows:

  • Reactants: Methyl nicotinate + Monoethanolamine
  • Conditions: Heating to approximately 60 °C for several hours.
  • Product: N-(2-Hydroxyethyl)nicotinamide

This reaction yields N-(2-Hydroxyethyl)nicotinamide in high purity and yield, minimizing the need for complex purification processes such as chromatography .

N-(2-Hydroxyethyl)nicotinamide exhibits various biological activities, including:

  • Antinociceptive Effects: Similar to its derivatives, it has been shown to modulate pain pathways, potentially acting as an analgesic agent .
  • Pharmacokinetic Properties: Studies indicate that it may influence metabolic pathways and enhance the bioavailability of other compounds .
  • Cellular Effects: It may play a role in cellular signaling and metabolism, particularly in relation to nicotinic pathways.

Several methods have been developed for synthesizing N-(2-Hydroxyethyl)nicotinamide:

  • Direct Reaction Method:
    • Combine methyl nicotinate with monoethanolamine.
    • Heat the mixture at 60 °C for about 4 hours.
    • Isolate the product through simple filtration or crystallization.
  • Alternative Methods:
    • Utilizing different amines or solvents can modify the yield and purity of the final product.
    • Recent patents have proposed variations that improve yield rates significantly by optimizing reaction conditions .

N-(2-Hydroxyethyl)nicotinamide has several applications in various fields:

  • Pharmaceuticals: It is investigated as a potential therapeutic agent for pain management and metabolic disorders.
  • Cosmetics: Due to its moisturizing properties, it is used in formulations aimed at skin health.
  • Research: Serves as a reference compound in biochemical studies related to nicotinic compounds.

Research into the interactions of N-(2-Hydroxyethyl)nicotinamide with other biological molecules has revealed:

  • Synergistic Effects: When combined with other analgesics, it may enhance pain relief without increasing side effects.
  • Metabolic Interactions: It can influence the metabolism of certain drugs, potentially altering their efficacy and safety profiles .

Similar Compounds

N-(2-Hydroxyethyl)nicotinamide shares structural similarities with several other compounds, which can be compared based on their unique features:

Compound NameStructural FeaturesUnique Properties
NicotinamideBasic structure of pyridine ringWell-studied vitamin B3 derivative
NicorandilN-(2-Hydroxyethyl)nicotinamide nitrateActs as a potassium channel opener
N-(2-Hydroxyethyl)isonicotinamideIsoform with isonicotinic acidMay have different pharmacological effects
5-MethylnicotinamideMethyl group on the nitrogen atomExhibits distinct metabolic pathways

These compounds highlight the unique positioning of N-(2-Hydroxyethyl)nicotinamide within a broader class of nicotinic derivatives, emphasizing its potential therapeutic applications while showcasing its distinctive chemical behavior.

XLogP3

-0.1

LogP

-0.11 (LogP)

UNII

MHH3UT8GRP

Other CAS

6265-73-2

Wikipedia

N-(2-hydroxyethyl)nicotinamide

Dates

Modify: 2023-08-15

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